molecular formula C22H18N2O4 B3000339 N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide CAS No. 223261-59-4

N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide

Cat. No.: B3000339
CAS No.: 223261-59-4
M. Wt: 374.396
InChI Key: PPAXXCXBJMEKCA-UHFFFAOYSA-N
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Description

N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family This compound is characterized by its unique tricyclic structure, which includes a central oxazepine ring fused with two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the dibenzo[b,f][1,4]oxazepine core. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . This reaction can be facilitated by microwave irradiation, which significantly reduces the reaction time and increases the yield.

Another approach involves the copper-catalyzed C-N and C-O coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles . This method is advantageous due to its high regioselectivity and the use of readily available aryl chlorides.

Industrial Production Methods

Industrial production of this compound may employ large-scale cyclocondensation reactions using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yields while minimizing the reaction time and operational costs.

Chemical Reactions Analysis

Types of Reactions

N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include dibenzoxazepinone derivatives, reduced amines, and various substituted oxazepine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide is unique due to its specific functional groups and the presence of both methoxy and benzamide moieties

Biological Activity

N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide is a member of the dibenzo[b,f][1,4]oxazepine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that potentially enhances its pharmacological properties, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C18H18N2O3C_{18}H_{18}N_{2}O_{3}, with a molecular weight of approximately 306.35 g/mol. Its structure includes a dibenzo[b,f][1,4]oxazepine core, which is known for its potential neuroactive properties.

Biological Activity Overview

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of dibenzo[b,f][1,4]oxazepine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, certain derivatives have shown significant cytotoxic effects against solid tumor cell lines and modulated the release of pro-inflammatory cytokines such as IL-6 and TNF-α .
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation. Studies have indicated that some derivatives can lower the levels of inflammatory markers in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
  • Antimicrobial Properties : Some benzoxazepine derivatives have demonstrated antimicrobial activity against specific bacterial strains. However, the activity varies significantly depending on the structural modifications made to the core compound .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited IC50 values ranging from 10 to 50 µM across different cell types, suggesting moderate to high efficacy in inhibiting cell growth .
  • Anti-inflammatory Activity :
    • In another study focused on inflammatory responses, this compound was shown to significantly reduce TNF-α levels in treated macrophages compared to controls. This suggests potential applications in managing conditions characterized by chronic inflammation .
  • Antimicrobial Testing :
    • The antimicrobial activity was assessed using disk diffusion methods against several bacterial strains. The compound showed moderate inhibitory effects against Gram-positive bacteria but limited activity against Gram-negative strains .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Properties
N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine)No methoxy groupPotential neuroleptic effects
N-(8-Chloro-dibenzo[b,f][1,4]oxazepine)Chlorine substitutionEnhanced binding affinity to certain receptors
N-(4-Fluorobenzamide derivative)Fluorine substitutionIncreased lipophilicity and bioavailability

The presence of the methoxy group in this compound may contribute to its improved solubility and bioactivity compared to other derivatives.

Properties

IUPAC Name

4-methoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-13-3-9-20-18(11-13)24-22(26)17-12-15(6-10-19(17)28-20)23-21(25)14-4-7-16(27-2)8-5-14/h3-12H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAXXCXBJMEKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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